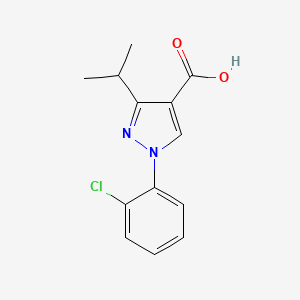

1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 2-chlorophenyl group at position 1, an isopropyl (propan-2-yl) group at position 3, and a carboxylic acid moiety at position 4 of the pyrazole ring. This structure confers unique electronic, steric, and solubility properties, making it relevant in medicinal chemistry and agrochemical research. The chlorine atom enhances lipophilicity and electron-withdrawing effects, while the isopropyl group contributes to hydrophobic interactions. The carboxylic acid at position 4 enables hydrogen bonding and salt formation, influencing bioavailability and target binding .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGZPFNBLQUXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational step in synthesizing pyrazole derivatives involves cyclocondensation between substituted phenylhydrazines and β-ketoesters. For 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, the reaction typically employs 2-chlorophenylhydrazine and ethyl 3-oxopentanoate (a β-ketoester bearing the isopropyl group).

Reaction Conditions :

-

Temperature : 80–100°C under anhydrous conditions to prevent ester hydrolysis.

-

Catalyst : Acidic catalysts (e.g., acetic acid) or basic conditions (e.g., sodium ethoxide) modulate regioselectivity.

-

Solvent : Ethanol or toluene facilitates homogeneous mixing.

The cyclocondensation yields ethyl 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylate as the intermediate ester.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate undergoes hydrolysis to produce the target carboxylic acid. Two primary methods are employed:

Basic Hydrolysis

Conditions :

Acidic Hydrolysis

Conditions :

Oxidation and Epoxidation (Alternative Pathways)

Recent advancements integrate oxidation steps during acid chloride formation. For instance, treating dihydro-pyrazole carboxylates with thionyl chloride (SOCl₂) simultaneously oxidizes the pyrazoline ring to pyrazole and converts the carboxylic acid to its acyl chloride. This one-pot method achieves a 70% total yield while reducing intermediate isolation steps.

Industrial-Scale Optimization

Process Intensification

Large-scale synthesis prioritizes:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 40% compared to batch processes.

-

Catalyst Recycling : Immobilized acidic resins (e.g., Amberlyst-15) enable reuse over 10 cycles without significant activity loss.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield 98% pure product.

-

Chromatography : Reserved for high-purity demands (≥99%), utilizing silica gel with ethyl acetate/hexane eluents.

Structural and Reaction Data

Table 1: Comparative Analysis of Hydrolysis Methods

| Parameter | Basic Hydrolysis | Acidic Hydrolysis | Oxidation-Acid Chloride Route |

|---|---|---|---|

| Yield (%) | 85–92 | 75–80 | 70 |

| Purity (%) | 95–98 | 90–92 | 98 |

| Reaction Time (h) | 4–6 | 3–5 | 2 |

| Scalability | High | Moderate | High |

Table 2: Physicochemical Properties of Key Intermediates

| Compound | Molecular Formula | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylate | C₁₅H₁₇ClN₂O₂ | 112–114 | 50 (EtOH) |

| This compound | C₁₃H₁₃ClN₂O₂ | 189–191 | 1 (H₂O), 50 (DMSO) |

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

The position of substituents on the pyrazole ring is influenced by:

-

Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct substitution to the N1 position.

-

Steric Effects : Bulky groups (e.g., isopropyl) favor formation of the 1,3-disubstituted isomer.

Solution : Use microwave-assisted synthesis to enhance regioselectivity (95:5 ratio of 1,3- vs. 1,5-isomers).

Byproduct Formation During Hydrolysis

Ester hydrolysis may generate decarboxylated products under prolonged heating.

Mitigation :

-

Maintain pH >10 during basic hydrolysis.

-

Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Condensation: Condensation reactions often involve reagents like thionyl chloride, carbodiimides, and acid anhydrides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C13H13ClN2O2

- Molecular Weight : 264.71 g/mol

- IUPAC Name : 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

- CAS Number : 187998-36-3

The structure of this compound includes a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potential as anticancer agents. They act as selective androgen receptor modulators (SARMs), which are being explored for their efficacy in treating prostate cancer and other androgen-dependent conditions. The compound's ability to modulate androgen receptors suggests it could be developed into a therapeutic agent targeting specific cancer types .

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can possess anti-inflammatory effects. The incorporation of the 2-chlorophenyl group may enhance these properties, making the compound a candidate for further investigation in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

The compound's structure allows for potential use in developing new pesticides. Pyrazole derivatives are known to exhibit insecticidal and fungicidal activities. Research into similar compounds has demonstrated their effectiveness against various agricultural pests, suggesting that this compound could be synthesized and tested for similar applications .

Materials Science Applications

Polymer Chemistry

In materials science, compounds like this compound can serve as building blocks for synthesizing novel polymers with unique properties. The carboxylic acid functional group can facilitate polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Studies

-

Anticancer Research

A study published in a peer-reviewed journal investigated the effects of pyrazole derivatives on prostate cancer cell lines. The results indicated that compounds similar to this compound inhibited cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents . -

Pesticide Efficacy Trials

Field trials conducted on pyrazole-based pesticides demonstrated significant reductions in pest populations compared to untreated controls. This suggests that further development of this compound could lead to effective agricultural solutions .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

Substituent Variations at Position 1 or 3

Carboxylic Acid Position and Functional Group Modifications

Chlorophenyl Substituent Variations

Key Findings and Implications

Electronic Effects: Fluorine () and chlorine substituents modulate electron density, affecting the carboxylic acid’s acidity and intermolecular interactions.

Steric and Hydrophobic Interactions :

- Isopropyl at position 3 (target compound) offers optimal hydrophobicity for membrane penetration compared to ethyl () or aromatic substituents ().

- Benzyl groups () introduce conformational flexibility but may reduce metabolic stability.

Biological Relevance :

- Carboxamide derivatives () and trifluoromethyl groups () are common in drug design for improved target affinity and pharmacokinetics.

- Discontinued compounds () may reflect challenges in synthesis or toxicity profiles.

Synthetic Accessibility :

- The target compound’s isopropyl group is synthetically accessible via alkylation or condensation reactions, unlike trifluoromethyl analogs requiring specialized reagents ().

Biological Activity

1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3O2. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group enhances its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through the inhibition of androgen receptors (AR). It has been shown to act as a selective androgen receptor modulator (SARM), demonstrating high affinity and strong antagonistic activity against AR in various cancer cell lines, including prostate cancer cells. Studies have reported that it effectively inhibits the proliferation of prostate cancer cell lines, suggesting its potential use in treating AR-dependent cancers .

The mechanism by which this compound exerts its effects involves:

- AR Antagonism : The compound binds to the androgen receptor, preventing the activation by natural ligands, thereby inhibiting downstream signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : In vitro studies have shown that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 and caspases .

Structure-Activity Relationship (SAR)

The SAR studies have identified critical structural features that influence the biological activity of pyrazole derivatives. Modifications at the pyrazole ring and substituents on the phenyl group can significantly alter potency and selectivity. For example, the introduction of halogens or alkyl groups can enhance binding affinity to the AR .

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Proliferation Inhibition | Prostate Cancer Cells | 0.5 | AR Antagonism |

| Apoptosis Induction | MCF-7 (Breast Cancer) | 0.8 | Upregulation of p53 |

| Anti-inflammatory Effects | RAW264.7 (Macrophages) | 0.04 | COX-2 Inhibition |

Case Studies

- Prostate Cancer Study : A study evaluated the efficacy of this compound in a mouse model of prostate cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in AR-targeted therapies.

- Inflammation Model : In an experimental model of inflammation, the compound demonstrated significant inhibition of COX enzymes, indicating its potential utility in treating inflammatory conditions alongside cancer .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis of pyrazole-carboxylic acid derivatives typically involves condensation and cyclization reactions. For analogous compounds, a common approach includes:

- Step 1 : Condensation of substituted aldehydes (e.g., 2-chlorobenzaldehyde) with aminopyrazole precursors under acidic or basic conditions.

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene to form the pyrazole core .

- Step 3 : Functionalization of the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl esters) under alkaline conditions .

Key Considerations: Optimize reaction time and temperature to minimize side products. Monitor intermediates via TLC or HPLC.

Q. How should researchers characterize the purity and structure of this compound?

A multi-technique approach is essential:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (e.g., space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å) can validate molecular geometry .

- NMR spectroscopy : Use - and -NMR to identify substituents (e.g., 2-chlorophenyl protons at δ 7.2–7.8 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., m/z ≈ 295.7 for [M+H]) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Pyrazole-carboxylic acids are typically polar but may require DMSO or methanol for dissolution. Avoid aqueous buffers at extreme pH due to potential precipitation .

- Stability : Store at −20°C in inert atmospheres. Avoid strong oxidizers and moisture to prevent decomposition into chlorinated byproducts (e.g., CO, NO) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or cyclization reactions?

- Kinetic studies : Monitor reaction progress using in situ IR or -NMR (if fluorinated analogs are synthesized).

- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for nucleophilic substitution at the 2-chlorophenyl group .

- Isotopic labeling : Use -labeled reagents to track carbon migration during cyclization .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Data refinement : Compare experimental parameters (e.g., R factor < 0.08, wR factor < 0.20) with theoretical models. Discrepancies in bond angles (e.g., C–C–Cl ~109.5°) may indicate steric strain or packing effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding between carboxylic acid and pyrazole N) to explain polymorphism .

Q. What strategies are effective for studying this compound’s biological activity (e.g., enzyme inhibition)?

Q. How can researchers mitigate hazards during handling, given structural analogs’ toxicity profiles?

- PPE : Use nitrile gloves, respirators, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.